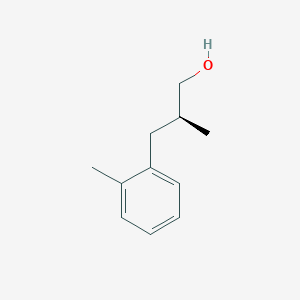![molecular formula C17H18Cl2N4OS B2526885 5-((2,4-dichlorophényl)(pyrrolidin-1-yl)méthyl)-2-éthylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-41-6](/img/structure/B2526885.png)
5-((2,4-dichlorophényl)(pyrrolidin-1-yl)méthyl)-2-éthylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H18Cl2N4OS and its molecular weight is 397.32. The purity is usually 95%.
BenchChem offers high-quality 5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont étudié le potentiel antimicrobien de ce composé. Sa structure unique peut contribuer à inhiber la croissance bactérienne ou fongique. Des études supplémentaires sont nécessaires pour explorer son efficacité contre des agents pathogènes spécifiques .
- Le groupement pyrrolidine de ce composé pourrait jouer un rôle crucial dans l'inhibition de la kinase. En modifiant le centre chiral ou les substituants, les scientifiques peuvent affiner sa sélectivité contre des kinases spécifiques .
- Des dérivés analogues de 5-((2,4-dichlorophényl)(pyrrolidin-1-yl)méthyl)-2-éthylthiazolo[3,2-b][1,2,4]triazol-6-ol ont été explorés comme SARMs. Ces composés visent à améliorer les effets androgènes sélectifs tissulaires tout en minimisant les effets secondaires .
- Des composés apparentés contenant de l'imidazole ont montré une promesse contre Mycobacterium tuberculosis. Enquêter sur le potentiel antituberculeux de cette charpente thiazolo-triazole-pyrrolidine pourrait fournir des informations précieuses .
- Comprendre comment différents stéréoisomères et orientations spatiales des substituants impactent les profils biologiques est crucial. Les chercheurs peuvent explorer la SAR pour optimiser les candidats médicaments basés sur cette charpente .
- Les chercheurs ont synthétisé des dérivés pour modifier les propriétés pharmacocinétiques de ce composé. Par exemple, l'optimisation de la structure des dérivés de 4-(pyrrolidin-1-yl)benzonitrile a conduit à des modulateurs sélectifs des récepteurs aux androgènes .
Propriétés antimicrobiennes
Inhibition de la kinase
Modulateurs sélectifs des récepteurs aux androgènes (SARMs)
Activité antituberculeuse
Relation structure-activité (SAR)
Modifications pharmacocinétiques
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4OS/c1-2-13-20-17-23(21-13)16(24)15(25-17)14(22-7-3-4-8-22)11-6-5-10(18)9-12(11)19/h5-6,9,14,24H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHJLVWTTICPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)
![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)


![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)
![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)
